(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and benzene derivatives.
Introduction of the Nitro Group: Nitration of the phenyl ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Acrylamide Formation: The acrylamide moiety is introduced via an amide coupling reaction using acryloyl chloride and an amine derivative.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: Various substitution reactions can occur on the aromatic ring, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases due to their bioactive properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group and acrylamide moiety play crucial roles in its bioactivity, potentially through covalent binding or redox reactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Acrylamides: Compounds with similar functional groups but different core structures.
Uniqueness
What sets (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate apart is its combination of the benzo[b]thiophene core with the nitrophenyl acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-26-19(23)17-14-7-2-3-8-15(14)27-18(17)20-16(22)10-9-12-5-4-6-13(11-12)21(24)25/h4-6,9-11H,2-3,7-8H2,1H3,(H,20,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJMOUHQVCMFR-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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